molecular formula C13H17IO B14831666 2-(Cyclohexylmethyl)-5-iodophenol

2-(Cyclohexylmethyl)-5-iodophenol

Katalognummer: B14831666
Molekulargewicht: 316.18 g/mol
InChI-Schlüssel: BBXQEJHNCUYEPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-5-iodophenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-5-iodophenol typically involves the iodination of 2-(Cyclohexylmethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in the presence of boronic acids.

Major Products:

    Oxidation: Quinones.

    Reduction: 2-(Cyclohexylmethyl)phenol.

    Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-5-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-5-iodophenol depends on its application. In chemical reactions, the iodine atom serves as a leaving group, facilitating various substitution reactions. In biological systems, if radiolabeled, it can be used to track molecular pathways and interactions.

Vergleich Mit ähnlichen Verbindungen

    2-(Cyclohexylmethyl)phenol: Lacks the iodine substituent, making it less reactive in substitution reactions.

    5-Iodophenol: Lacks the cyclohexylmethyl group, affecting its solubility and steric properties.

Uniqueness: 2-(Cyclohexylmethyl)-5-iodophenol is unique due to the presence of both the cyclohexylmethyl group and the iodine atom, which confer distinct reactivity and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Eigenschaften

Molekularformel

C13H17IO

Molekulargewicht

316.18 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-5-iodophenol

InChI

InChI=1S/C13H17IO/c14-12-7-6-11(13(15)9-12)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI-Schlüssel

BBXQEJHNCUYEPT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=C(C=C(C=C2)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.